molecular formula C7H15FN2 B13186414 1-(2-Fluoroethyl)-2-methylpiperazine

1-(2-Fluoroethyl)-2-methylpiperazine

Cat. No.: B13186414
M. Wt: 146.21 g/mol
InChI Key: YTRUPIPZIGMBGC-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoroethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, in PET imaging, the compound can be radiolabeled with fluorine-18, allowing it to bind to specific biological targets and provide imaging contrast . The fluoroethyl group enhances its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoroethyl)-2-methylpiperazine is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(2-fluoroethyl)-2-methylpiperazine

InChI

InChI=1S/C7H15FN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3

InChI Key

YTRUPIPZIGMBGC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CCF

Origin of Product

United States

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